

An In-depth Technical Guide to 3-Nitrochalcone

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Compound of Interest

Compound Name: 3-Nitrochalcone

Cat. No.: B7762955

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Abstract: This technical guide provides a comprehensive overview of **3-Nitrochalcone**, a synthetic organic compound belonging to the flavonoid family. It details the compound's chemical identity, synthesis protocols, and significant biological activities. Special emphasis is placed on its potential as an anticancer agent, with quantitative data on its cytotoxicity and a detailed exploration of its mechanism of action. This document is intended to serve as a core resource for professionals engaged in chemical synthesis and pharmaceutical research.

Chemical Identity and Properties

3-Nitrochalcone is a chalcone derivative characterized by a nitro group substituted on one of its phenyl rings. The precise nomenclature is crucial for unambiguous identification in research and development.

The standard IUPAC name for this compound is (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one. The "(E)-" prefix denotes the trans configuration of the substituents across the carbon-carbon double bond, which is the more stable and commonly synthesized isomer.^[1]

Table 1: Chemical and Physical Properties of **3-Nitrochalcone**

Identifier	Value	Reference
IUPAC Name	(E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one	
Synonyms	3-Nitrobenzylideneacetophenone , m-Nitrostyryl phenyl ketone	[2][3]
CAS Number	614-48-2	[2][4]
Molecular Formula	C ₁₅ H ₁₁ NO ₃	[2][4]
Molecular Weight	253.25 g/mol	[2]

Synthesis of 3-Nitrochalcone

The primary and most efficient method for synthesizing chalcones, including **3-Nitrochalcone**, is the Claisen-Schmidt condensation.[1][5] This base-catalyzed aldol condensation reaction involves an acetophenone derivative and a benzaldehyde derivative. For **3-Nitrochalcone**, the reactants are acetophenone and 3-nitrobenzaldehyde.[6] The electron-withdrawing nature of the nitro group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and often leading to high yields.[5]

Experimental Protocol: Claisen-Schmidt Condensation

This protocol is adapted from established procedures for nitrochalcone synthesis.[7]

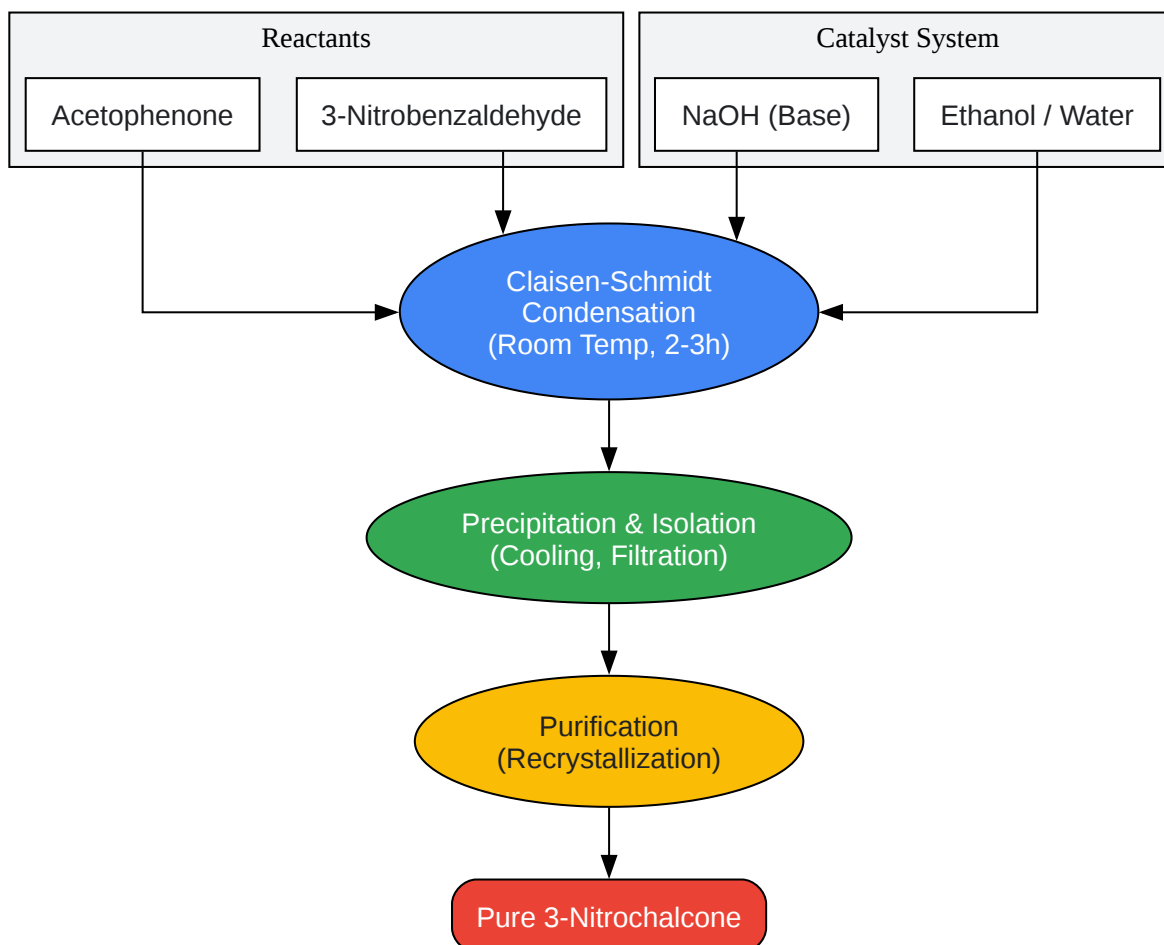
Materials:

- 3-Nitrobenzaldehyde
- Acetophenone
- Sodium Hydroxide (NaOH)
- Ethanol (95%)
- Deionized Water

- Ice Bath
- Magnetic Stirrer and Stir Bar
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- **Catalyst Preparation:** Prepare a solution of NaOH (approx. 6.7 mmol) in 6 mL of deionized water.
- **Cooling:** Cool the NaOH solution to 0°C using an ice bath. Slowly add 10 mL of ethanol to the cooled solution while stirring.
- **Reactant Addition:** Remove the flask from the ice bath and allow it to reach room temperature. Slowly add acetophenone (approx. 10 mmol) to the mixture.
- **Condensation:** Following the addition of acetophenone, slowly add 3-nitrobenzaldehyde (10 mmol) to the reaction mixture.
- **Reaction:** Allow the mixture to stir at room temperature using a magnetic stirrer for approximately 2-3 hours. The progress can be monitored using Thin-Layer Chromatography (TLC).
- **Precipitation:** After the reaction is complete, cool the mixture in an ice bath (0°C) for up to 24 hours to ensure complete precipitation of the product.
- **Isolation:** Filter the solid product from the crude mixture using a Büchner funnel. Wash the collected solid with cold water to remove any remaining base.
- **Purification:** Recrystallize the crude product from a suitable solvent system, such as a dichloromethane/ethanol mixture, to yield the purified **3-Nitrochalcone**. Dry the resulting crystals before characterization.



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Caption: Workflow for the synthesis of **3-Nitrochalcone**.

Biological and Pharmacological Activity

Nitrochalcones are of significant interest to medicinal chemists due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.^{[1][8]}

Anticancer Activity

The most promising therapeutic application of **3-Nitrochalcone** derivatives is in oncology. A recent study investigated a novel benzofuran ring-linked 3-nitrophenyl chalcone derivative, [1-(2-benzofuranyl)-3-(3-nitrophenyl)-2-propen-1-one], against human colon cancer cell lines.[9][10] The compound demonstrated selective and potent cytotoxicity against cancer cells while showing significantly lower impact on healthy colon cells.[9][10]

Antimicrobial Activity

Certain derivatives of **3-Nitrochalcone** have also been evaluated for their antimicrobial effects. For instance, (E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one was identified as having strong activity against the bacterium *Pseudomonas fluorescens*. [11]

Table 2: Summary of Quantitative Biological Data

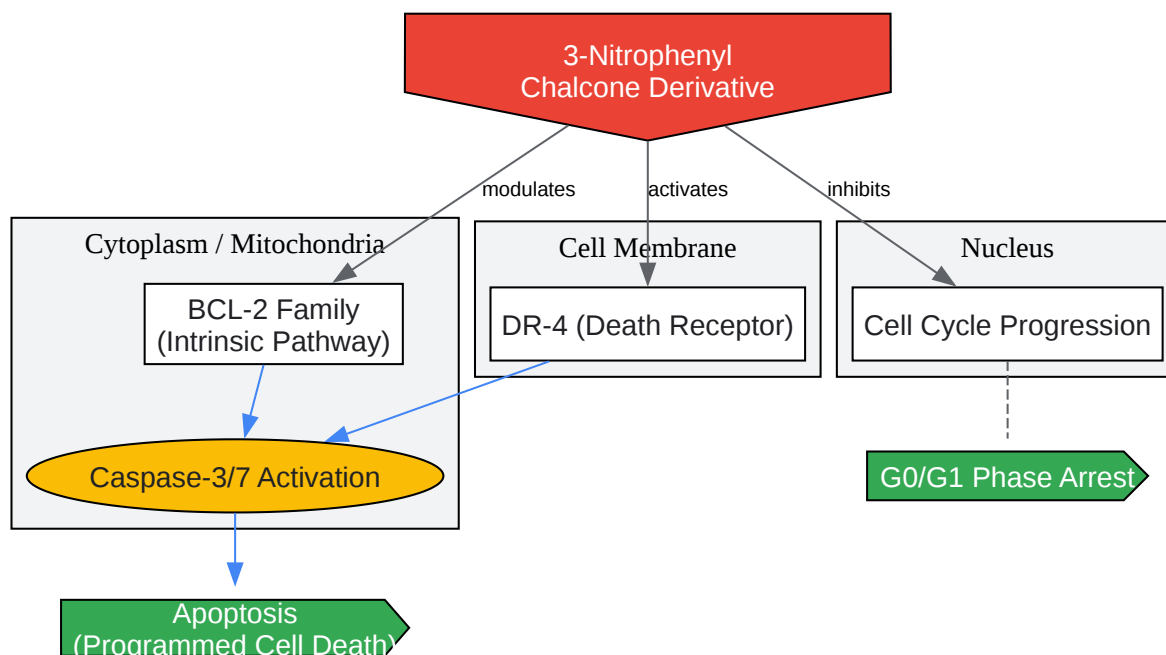
Compound/ Derivative	Target	Assay	Endpoint	Value	Reference
Benzofuran-linked 3-nitrophenyl chalcone	HCT-116 Colon Cancer Cells	SRB Assay	IC ₅₀ (48h)	1.71 µM	[9][10]
Benzofuran-linked 3-nitrophenyl chalcone	HT-29 Colon Cancer Cells	SRB Assay	IC ₅₀ (48h)	7.76 µM	[9][10]
Benzofuran-linked 3-nitrophenyl chalcone	CCD-18Co Healthy Colon Cells	SRB Assay	IC ₅₀ (48h)	> 10 µM	[9][10]
(E)-3-(2-methoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one	P. fluorescens	Broth Dilution	MIC	20 µg/mL	[11]

Mechanism of Action in Cancer

Understanding the molecular mechanism is critical for drug development. Studies on the benzofuran-linked 3-nitrophenyl chalcone derivative have elucidated a multi-faceted mechanism of action in colon cancer cells.^{[9][10]} The compound effectively induces programmed cell death (apoptosis) and halts the cell division cycle.

The primary mechanisms identified are:

- **Induction of Apoptosis:** The compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. It specifically upregulates Death Receptor 4 (DR-4) at the cell membrane and acts on the BCL-2 family of proteins intracellularly to trigger caspase activation.^{[9][10]}
- **Cell Cycle Arrest:** Treatment with the compound causes a statistically significant arrest of the cell cycle at the G0/G1 phase, preventing cancer cells from progressing towards mitosis and proliferation.^{[9][10]}



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Caption: Proposed anticancer mechanism of a **3-Nitrochalcone** derivative.

Conclusion

3-Nitrochalcone and its derivatives represent a versatile and promising class of compounds for drug development. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the accessible production of diverse analogues. The potent and selective anticancer activity demonstrated by specific derivatives, mediated by the induction of apoptosis and cell cycle arrest, highlights their potential as lead compounds for novel cancer therapeutics. Further research into structure-activity relationships, pharmacokinetic profiles, and in vivo efficacy is warranted to fully realize their clinical potential.

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